4-benzyl-1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine
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Overview
Description
4-benzyl-1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 4-benzyl-1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
4-benzyl-1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of protein kinases, which are crucial in cell signaling pathways.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cancer cell proliferation and survival . This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
4-benzyl-1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also exhibit kinase inhibition but may differ in their selectivity and potency.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have shown activity against different targets and may have distinct therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure, which confers its particular biological activity and potential therapeutic benefits .
Properties
Molecular Formula |
C23H22ClN5 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H22ClN5/c24-19-6-8-20(9-7-19)29-23-21(15-27-29)22(25-16-26-23)28-12-10-18(11-13-28)14-17-4-2-1-3-5-17/h1-9,15-16,18H,10-14H2 |
InChI Key |
JFRFDMWUTRYSDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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